![molecular formula C8H18O2Si B12287062 Acetaldehyde, 2-[(triethylsilyl)oxy]- CAS No. 252564-68-4](/img/structure/B12287062.png)
Acetaldehyde, 2-[(triethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, 2-[(triethylsilyl)oxy]-: is an organic compound with the molecular formula C8H18O2Si . It is a derivative of acetaldehyde where the hydrogen atom of the hydroxyl group is replaced by a triethylsilyl group. This modification imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde, 2-[(triethylsilyl)oxy]- typically involves the reaction of acetaldehyde with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: While specific industrial production methods for Acetaldehyde, 2-[(triethylsilyl)oxy]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetaldehyde, 2-[(triethylsilyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acetaldehyde, 2-[(triethylsilyl)oxy]- is used as a protecting group for aldehydes in organic synthesis. It helps in preventing unwanted reactions at the aldehyde functional group during multi-step synthesis .
Biology and Medicine: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals. Its ability to protect aldehyde groups makes it valuable in the preparation of complex organic molecules .
Industry: In the industrial sector, Acetaldehyde, 2-[(triethylsilyl)oxy]- is employed in the production of specialty chemicals and intermediates. It is also used in the development of new materials and polymers .
Mecanismo De Acción
The mechanism of action of Acetaldehyde, 2-[(triethylsilyl)oxy]- primarily involves its role as a protecting group. The triethylsilyl group stabilizes the aldehyde, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a silyl ether linkage, which is resistant to many chemical reagents and conditions .
Comparación Con Compuestos Similares
- Acetaldehyde, 2-[(trimethylsilyl)oxy]-
- Acetaldehyde, 2-[(tert-butyldimethylsilyl)oxy]-
- Acetaldehyde, 2-[(dimethylphenylsilyl)oxy]-
Comparison: Acetaldehyde, 2-[(triethylsilyl)oxy]- is unique due to the presence of the triethylsilyl group, which provides a balance between steric hindrance and stability. Compared to trimethylsilyl and tert-butyldimethylsilyl derivatives, the triethylsilyl group offers moderate steric protection while maintaining ease of removal under mild conditions .
Propiedades
Número CAS |
252564-68-4 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
2-triethylsilyloxyacetaldehyde |
InChI |
InChI=1S/C8H18O2Si/c1-4-11(5-2,6-3)10-8-7-9/h7H,4-6,8H2,1-3H3 |
Clave InChI |
GMGSAOUDDRUPIO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


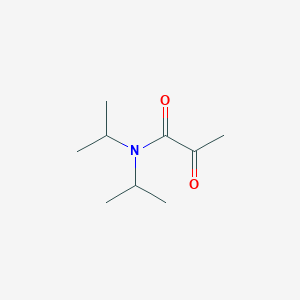
![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
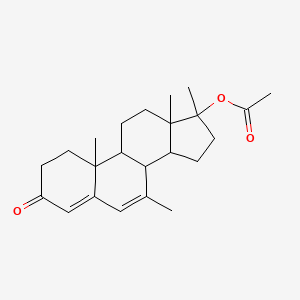
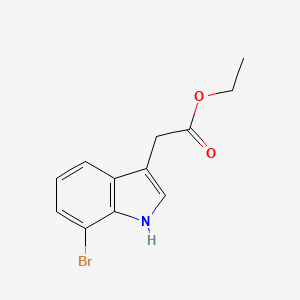
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
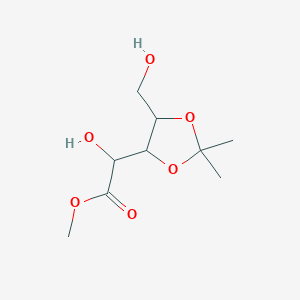
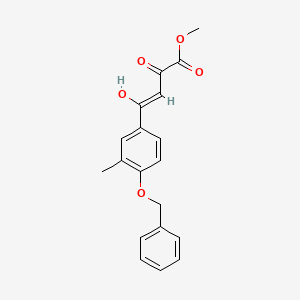
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
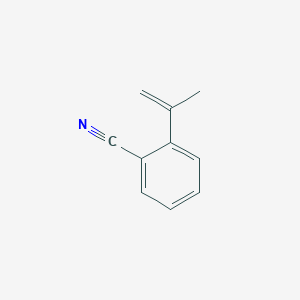

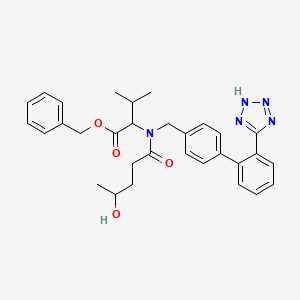
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)
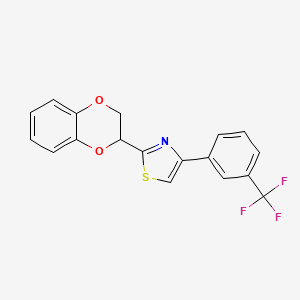
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
